molecular formula C15H17ClN4O3S B2762944 2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide CAS No. 941916-68-3

2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide

Cat. No. B2762944
CAS RN: 941916-68-3
M. Wt: 368.84
InChI Key: ADIKUJROBSMUHH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, has been analyzed . The bond lengths and angles within these moieties are in the expected ranges .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with structural similarities to "2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide" focuses on their synthesis and chemical properties. For instance, the synthesis of derivatives from 1,2,3-triazoles through various chemical reactions has been studied to explore their potential applications. These compounds undergo reactions such as methylation, oxidation, and cyclization, leading to a range of derivatives with potential utility in chemical research and drug development (Albert & Taguchi, 1972).

Biological Activities and Pharmacological Potential

Compounds structurally related to the specified molecule have been investigated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For example, novel heterocyclic compounds derived from related structures have been studied for their lipase and α-glucosidase inhibition, suggesting potential applications in the treatment of diseases such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015). Additionally, compounds with ureido and carboxamide functionalities have been synthesized and evaluated for their antitumor activities, highlighting their potential as therapeutic agents (Stevens et al., 1984).

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-9-12(13(21)17-7-8-23-2)24-15(18-9)20-14(22)19-11-5-3-10(16)4-6-11/h3-6H,7-8H2,1-2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIKUJROBSMUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)-4-methylthiazole-5-carboxamide

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